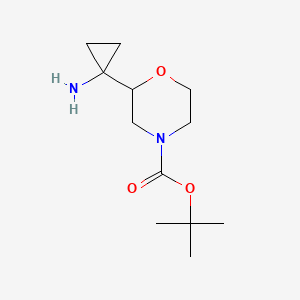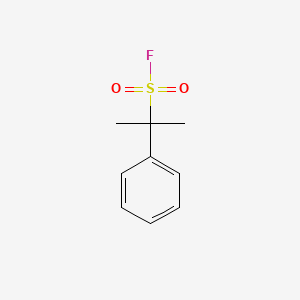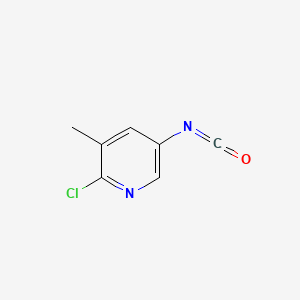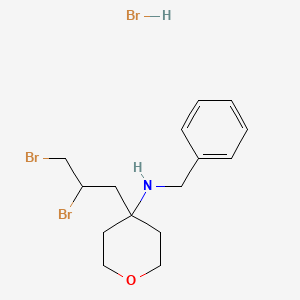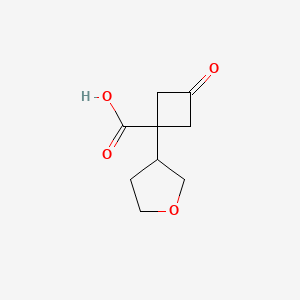
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C9H12O4. This compound is characterized by a cyclobutane ring substituted with an oxo group and a carboxylic acid group, along with an oxolan (tetrahydrofuran) ring attached to the cyclobutane ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid typically involves multi-step reactions. One common method involves the following steps:
Starting Materials: Acetone, bromine, and malononitrile.
Solvents: Ethanol, dimethylformamide (DMF), and water.
Catalysts and Reagents: Sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
Reaction Steps: The reaction proceeds through a three-step process involving bromination, cyclization, and hydrolysis to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: 3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound is utilized in the development of drugs for treating various diseases. For example, it is a key intermediate in the synthesis of kinase inhibitors, which are used in cancer therapy .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials. Its unique structure makes it valuable for creating materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby blocking the signaling pathways that promote cancer cell growth .
Comparison with Similar Compounds
3-oxocyclobutanecarboxylic acid: Similar structure but lacks the oxolan ring.
3-hydroxycyclobutanecarboxylic acid: Contains a hydroxyl group instead of an oxo group.
Cyclobutanecarboxylic acid: Lacks both the oxo and oxolan groups.
Uniqueness: 3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the oxo group and the oxolan ring, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate for synthesizing complex molecules with specific functional groups and properties .
Properties
IUPAC Name |
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7-3-9(4-7,8(11)12)6-1-2-13-5-6/h6H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLKCGKWMSYFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CC(=O)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)
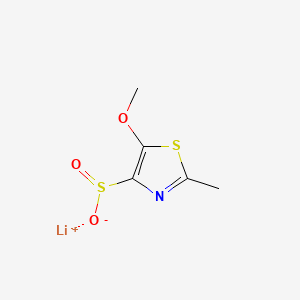
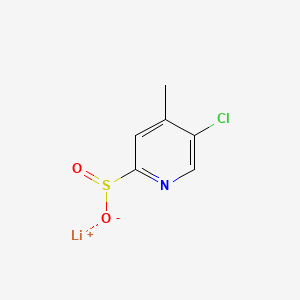
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)
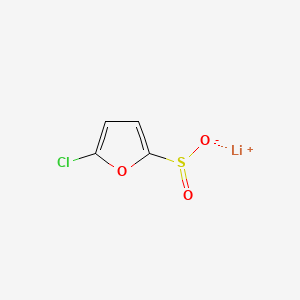
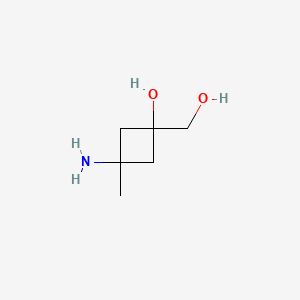
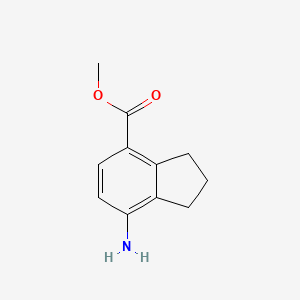
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)
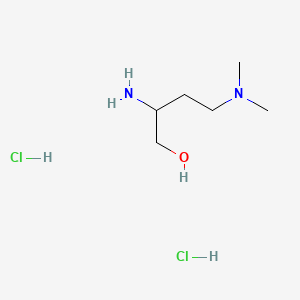
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)
